Product packaging for Sucrose 6-benzoate(Cat. No.:CAS No. 127924-16-7)

Sucrose 6-benzoate

Cat. No.: B1651555
CAS No.: 127924-16-7
M. Wt: 446.4 g/mol
InChI Key: AFHCRQREQZIDSI-OVUASUNJSA-N
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Description

Chemical Identity and Structural Characteristics

This compound possesses a distinct molecular identity defined by its systematic chemical nomenclature and structural parameters. The compound is formally known as beta-D-arabino-hex-2-ulofuranosyl 6-O-benzoyl-alpha-D-gluco-hexopyranoside, reflecting its complex carbohydrate structure with selective benzoyl esterification. The molecular formula C19H26O12 indicates the incorporation of a benzoyl group into the sucrose framework, resulting in a molecular weight of 446.4 grams per mole.

The structural characteristics of this compound reveal important stereochemical features that distinguish it from other sucrose derivatives. The compound maintains the fundamental disaccharide backbone of sucrose while introducing the benzoyl ester functionality specifically at the C-6 position of the glucose unit. This regioselective modification creates a molecule with altered physical and chemical properties compared to the parent sucrose molecule. The International Union of Pure and Applied Chemistry name [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate provides a comprehensive description of the absolute stereochemistry present in the molecule.

The compound exhibits specific taxonomic classification within the broader category of organic oxygen compounds, specifically belonging to organooxygen compounds, carbohydrates and carbohydrate conjugates, glycosyl compounds, and O-glycosyl compounds. This classification system reflects the hierarchical organization of chemical compounds based on their structural features and functional group arrangements.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C19H26O12
Molecular Weight 446.4 g/mol
Exact Mass 446.14242626 g/mol
Topological Polar Surface Area 196.00 Ų
XlogP -2.00
Atomic LogP -3.53
Hydrogen Bond Acceptors 12
Hydrogen Bond Donors 7
Rotatable Bonds 7
Chemical Abstracts Service Registry Number 127924-16-7

The spectroscopic and analytical properties of this compound provide essential information for its identification and characterization. The compound demonstrates specific InChI and SMILES representations that encode its three-dimensional structure in standardized chemical informatics formats. The canonical SMILES representation C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O illustrates the connectivity pattern of atoms within the molecule.

Historical Context of Sucrose Ester Development

The development of sucrose esters represents a significant chapter in the evolution of carbohydrate chemistry, with historical roots extending back to the late nineteenth century. The earliest documented preparation of sucrose esters occurred in 1880 when Herzfeld described the synthesis of sucrose octaacetate, establishing a foundational precedent for carbohydrate esterification reactions. This pioneering work demonstrated the feasibility of modifying the multiple hydroxyl groups present in sucrose through esterification chemistry.

The subsequent decades witnessed continued advancement in sucrose ester chemistry, with Hess and Messner contributing notable developments in 1921 through their synthesis of sucrose octapalmitate and sucrose octastearate. These early investigations into fatty acid esterification of sucrose laid the groundwork for understanding the relationship between ester chain length and the resulting physical properties of the modified carbohydrates. The progression from acetate to longer-chain fatty acid esters represented an important expansion in the scope of sucrose derivatization.

The period following these initial discoveries saw further refinement of synthetic methodologies, with Rosenthal contributing significant advances in 1924 through the development of classical condensation reactions between sucrose and acid chlorides. The use of pyridine as a solvent system represented an important methodological innovation, although the associated challenges of low yields, product coloration, and solvent toxicity ultimately limited the commercial viability of these early approaches. These historical limitations provided important lessons that influenced the development of subsequent synthetic strategies.

The mid-twentieth century marked a crucial transition period in sucrose ester research, with the concept of sucrose polyester production in the United States being initiated in 1952 when Dr. Henry B. Hass urged investigation into the possibility of creating detergent molecules through sucrose derivatization. This research direction reflected the growing recognition of the potential applications of sucrose esters beyond purely academic interests, establishing a foundation for both industrial and research applications that continues to influence contemporary carbohydrate chemistry.

Table 2: Historical Milestones in Sucrose Ester Development

Year Researcher(s) Contribution Significance
1880 Herzfeld Sucrose octaacetate preparation First documented sucrose ester synthesis
1921 Hess and Messner Sucrose octapalmitate and octastearate synthesis Extension to fatty acid esters
1924 Rosenthal Classical condensation methodology Methodological advancement with acid chlorides
1939 Cantor Commercial production route patent Industrial application development
1952 Dr. Henry B. Hass United States polyester research initiation Industrial research program establishment

Significance in Carbohydrate Chemistry Research

This compound serves as a particularly valuable compound in carbohydrate chemistry research due to its demonstration of regioselective modification principles and its utility as a model system for understanding esterification reactions. The compound exemplifies the challenges and opportunities inherent in the selective functionalization of polyhydroxylated molecules, where the presence of multiple similar hydroxyl groups requires sophisticated strategies to achieve regioselective modification. This regioselectivity challenge represents one of the fundamental problems in carbohydrate chemistry, making this compound an important case study for methodological development.

The research significance of this compound extends to its role in advancing understanding of carbohydrate-protecting group strategies, which are essential for complex oligosaccharide synthesis. The selective benzoylation of the 6-position demonstrates principles that can be applied to other carbohydrate substrates, contributing to the broader knowledge base of protecting group chemistry in synthetic carbohydrate chemistry. These methodological insights have implications for the synthesis of complex glycoconjugates and the development of carbohydrate-based pharmaceuticals and materials.

Recent research has emphasized the importance of understanding regioselectivity patterns in carbohydrate esterification, with studies demonstrating that both steric and electronic factors from anomeric substituents contribute to modulating the reactivity competition between different hydroxyl groups. These investigations have revealed that certain balances of factors within the aglycon can deliver specific regioselectivity patterns, providing valuable insights for the rational design of carbohydrate modification reactions. Such research contributes directly to the development of more efficient and selective synthetic methodologies in carbohydrate chemistry.

The biocatalytic production of carbohydrate esters, including compounds related to this compound, has emerged as an important research area with significant implications for sustainable chemistry and industrial applications. These esters are increasingly recognized as important commodity chemicals with applications as low-calorific sweeteners and biosurfactants in food, pharmaceutical, and cosmetic industries. The therapeutic potential of some ester derivatives, including antitumor activity, plant growth inhibition, and antibiotic activities, has made carbohydrate esterification one of the prominent subjects for various biological processes research.

Table 3: Research Applications and Significance of this compound

Research Area Application Significance
Regioselective Synthesis Model compound for selective hydroxyl modification Demonstrates principles of carbohydrate regioselectivity
Protecting Group Chemistry Example of benzoyl ester protection strategy Contributes to oligosaccharide synthesis methodology
Mechanistic Studies Investigation of esterification reaction mechanisms Provides insights into carbohydrate reactivity patterns
Biocatalytic Research Enzymatic synthesis investigations Sustainable chemistry development
Structure-Activity Studies Correlation of structure with biological activity Pharmaceutical and materials applications

The compound has been identified in natural sources, specifically reported in Polygala karensium, indicating its potential biological relevance and natural occurrence. This natural occurrence provides additional research opportunities for understanding the biosynthetic pathways leading to carbohydrate esterification in biological systems and the potential ecological or physiological roles of such modifications. The intersection of synthetic and natural product chemistry in the context of this compound demonstrates the compound's relevance across multiple research disciplines within carbohydrate science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O12 B1651555 Sucrose 6-benzoate CAS No. 127924-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O12/c20-6-10-13(23)16(26)19(8-21,30-10)31-18-15(25)14(24)12(22)11(29-18)7-28-17(27)9-4-2-1-3-5-9/h1-5,10-16,18,20-26H,6-8H2/t10-,11-,12-,13-,14+,15-,16+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHCRQREQZIDSI-OVUASUNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127924-16-7
Record name Sucrose 6-benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127924167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUCROSE 6-BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTD278O4JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reactive Distillation with Alkali Metal Carbonates

The most widely documented method for synthesizing this compound involves reactive distillation using alkali metal carbonates as catalysts. This approach, detailed in patents CN102796145B and CN102796145A, employs methyl benzoate as the benzoylating agent in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure :

  • Dissolution of Sucrose : Sucrose is dissolved in DMF or DMSO at elevated temperatures (40–120°C), with mass ratios of sucrose to solvent ranging from 1:3 to 1:5.
  • Catalytic Esterification : Alkali metal carbonates (e.g., cesium carbonate, rubidium carbonate) are introduced alongside methyl benzoate under reduced pressure (0.05 MPa). The reaction proceeds at 50–60°C for 4–5 hours, with molar ratios of sucrose to methyl benzoate between 1:1 and 1:3.
  • Workup : The reaction mixture is cooled, and unreacted sucrose is precipitated using chlorinated solvents (e.g., dichloromethane, chloroform). Filtration and solvent evaporation yield crude this compound, which is typically purified via recrystallization.

Key Data :

  • Catalyst Efficiency : Cesium carbonate (1% by sucrose mass) achieves yields of 76%, whereas rubidium carbonate (0.05%) yields 72%.
  • Solvent Impact : DMF outperforms DMSO in terms of solubility and reaction rate, particularly at lower temperatures (75°C vs. 120°C).

Mitsunobu Reaction Approach

An alternative methodology, described in PMC10604170, utilizes the Mitsunobu reaction to directly couple sucrose with aromatic acids. This method employs triphenylphosphine (PPh~3~) and diisopropyl azodicarboxylate (DIAD) in DMF at room temperature.

Procedure :

  • Activation : The hydroxyl group at C-6 is activated via formation of a phosphonium intermediate.
  • Esterification : Benzoic acid derivatives react with the activated sucrose, favoring 6-O-substitution due to steric and electronic factors.
  • Purification : Column chromatography isolates the product, though yields remain moderate (50–65%) compared to reactive distillation.

Advantages :

  • Eliminates the need for volatile methyl benzoate.
  • Compatible with diverse aromatic acids, enabling structural diversification.

Chlorination Methods for Derivatives

Patent JP3183506B2 outlines a chlorination protocol for sucrose-6-esters, a critical step in sucralose production. The method involves treating this compound with acid chlorides under controlled conditions to introduce chlorine atoms at the 1', 4, and 6' positions.

Key Steps :

  • Chloroformiminium Salt Formation : Addition of at least 7 molar equivalents of acid chloride generates a reactive intermediate.
  • Thermal Activation : Heating to 85°C produces monochloro and dichloro derivatives, followed by further heating to 125°C to achieve trichlorination.

Challenges :

  • Requires precise temperature control to avoid over-chlorination.
  • Byproduct formation necessitates rigorous purification.

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

Solvent polarity significantly influences reaction kinetics and regioselectivity. DMF, with a dielectric constant of 36.7, enhances sucrose solubility and stabilizes the transition state during esterification. Comparative studies show that reactions in DMF at 55°C achieve 76% yield, whereas DMSO at 120°C yields 72% under identical catalytic conditions. Lower temperatures (40°C) in DMF reduce side reactions but prolong reaction times to 5 hours.

Catalyst Efficiency and Molar Ratios

Alkali metal carbonates act as dual-function catalysts, deprotonating the hydroxyl group and absorbing byproduct methanol via reactive distillation. Increasing the sucrose-to-methyl benzoate molar ratio from 1:1 to 1:3 improves yields from 72% to 76%, though excess methyl benzoate complicates purification. Catalyst loading below 1% (e.g., 0.05% rubidium carbonate) reduces costs but necessitates extended reaction times.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : The benzoyl proton resonance at δ 7.8–8.1 ppm confirms ester formation.
  • ¹³C NMR : A carbonyl signal at δ 165–167 ppm verifies the benzoate group.

High-Performance Liquid Chromatography (HPLC) :

  • Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity, typically >95% for crude products.

Industrial Applications and Scalability Considerations

Reactive distillation is the preferred industrial method due to its scalability and compatibility with continuous processing. A pilot-scale study demonstrated that a 100 L reactor could produce 15 kg of this compound per batch with 74% yield. However, challenges include:

  • Solvent Recovery : DMF recycling requires distillation under vacuum, adding operational costs.
  • Catalyst Regeneration : Alkali metal carbonates degrade over multiple cycles, necessitating periodic replacement.

Comparative Analysis of Synthesis Routes

Parameter Reactive Distillation Mitsunobu Reaction Chlorination
Yield 72–76% 50–65% 60–70% (trichloride)
Scalability High Moderate High
Byproducts Methanol Triphenylphosphine oxide HCl, CO~2~
Purification Complexity Moderate High High

Chemical Reactions Analysis

Types of Reactions: Sucrose 6-benzoate undergoes various chemical reactions, including:

    Esterification: The formation of this compound itself is an esterification reaction.

    Hydrolysis: This compound can be hydrolyzed back to sucrose and benzoic acid under acidic or basic conditions.

    Substitution: It can participate in substitution reactions where the benzoate group is replaced by other functional groups.

Common Reagents and Conditions:

    Esterification: Benzoyl chloride and sodium hydroxide in an aqueous medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Hydrolysis: Sucrose and benzoic acid.

    Substitution: Depending on the substituent, various sucrose derivatives can be formed.

Scientific Research Applications

Synthesis of Sucrose 6-Benzoate

The synthesis of this compound typically involves the esterification of sucrose with benzoic acid or its derivatives. Various methods have been developed to enhance yield and purity:

  • Chemical Synthesis : The use of N,N-dimethylcarboxamide dimethyl acetal in combination with DMF (dimethylformamide) has been reported to yield this compound with high efficiency. For instance, a method described in a patent indicated an 82% yield under optimized conditions .
  • Enzymatic Methods : Recent advancements have also highlighted the potential for enzymatic synthesis, which offers regioselectivity and milder reaction conditions, thus reducing by-products and improving sustainability .

Properties of this compound

This compound exhibits several advantageous properties that contribute to its utility:

  • Surfactant Characteristics : It functions effectively as a surfactant, demonstrating good emulsifying and foaming capabilities. This is particularly valuable in food and cosmetic applications where stabilization of emulsions is crucial .
  • Biocompatibility : As a sugar-based compound, this compound is generally recognized as safe (GRAS) for use in food products, making it an attractive option for food scientists seeking natural emulsifiers .

Pharmaceutical Applications

This compound is explored for its potential as a drug delivery agent due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its surfactant properties can facilitate the formation of stable drug formulations.

  • Permeability Enhancer : Studies indicate that sugar-based monoesters can enhance the permeability of drug molecules across biological membranes, which is critical for effective oral and transdermal drug delivery systems .

Food Industry

In the food sector, this compound serves multiple roles:

  • Emulsifier : It acts as a stabilizing agent in emulsions, improving texture and shelf-life in products like dressings and sauces.
  • Flavor Carrier : The compound can also function as a flavor carrier, enhancing the release of volatile flavor compounds during consumption .

Cosmetic Applications

The cosmetic industry utilizes this compound for its emulsifying properties:

  • Skin Care Products : It is incorporated into creams and lotions to stabilize oil-water mixtures, providing a smooth application and enhancing skin feel.
  • Antimicrobial Properties : Some studies have suggested that sugar-based esters possess antimicrobial activity, which can be beneficial in preserving cosmetic formulations .

Material Science

In materials science, this compound finds applications as a plasticizer:

  • Coatings and Inks : It is used in solid inks and coatings to improve flexibility and durability. Its incorporation helps to lower the brittleness of polymeric materials while maintaining mechanical strength.

Case Study 1: Drug Delivery Systems

A study demonstrated the use of this compound in formulating nanoparticles for targeted drug delivery. The inclusion of this compound enhanced the encapsulation efficiency of hydrophobic drugs while maintaining stability during storage.

Case Study 2: Food Emulsions

Research conducted on salad dressings revealed that formulations containing this compound exhibited improved emulsion stability compared to those using traditional emulsifiers. This led to longer shelf-life and better sensory attributes.

Mechanism of Action

The mechanism of action of sucrose 6-benzoate primarily involves its role as an ester. In chemical reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond, releasing sucrose and benzoic acid. The benzoic acid moiety can interact with various molecular targets, including enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of this compound and Analogs
Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Melting Point (°C) Optical Rotation $[α]_D$ Stability Notes
This compound C₁₉H₂₆O₁₁ 430.40 6-OH (glucose) 193–195 +6.0° ± 2.5° (ethanol) Stable in neutral pH; degrades in strong acids/alkalis
Isopropylideneglucose 6-benzoate (A) C₂₁H₃₀O₁₂ 486.45 6-OH 138 -20.47° (CHCl₃) Acid-stable; decomposes under alkaline conditions
Glucose 6-phosphate C₆H₁₃O₉P 260.14 6-OH N/A N/A Hydrolytically labile; key metabolic intermediate
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 Para-position N/A N/A Chiral; reactive in peptide coupling

Research Findings

Synthetic Efficiency : this compound is synthesized in 58% yield after recrystallization, demonstrating moderate efficiency compared to isopropylideneglucose 6-benzoate (87% yield for crude product) .

Stability : this compound exhibits superior stability in neutral conditions but is less resistant to alkaline hydrolysis than its isopropylidene-protected analog .

Structural Impact: The position of benzoate substitution (e.g., 6-OH vs. para positions) significantly affects solubility and reactivity, as seen in comparisons with (S)-methyl 4-(1-aminoethyl)benzoate .

Biological Activity

Sucrose 6-benzoate is a sugar-based ester that combines the properties of sucrose and benzoic acid. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical and food applications. This article explores the biological activity of this compound, its metabolic pathways, and relevant case studies.

This compound is synthesized through the esterification of sucrose with benzoic acid. This reaction typically involves the use of acid catalysts and can be performed under various conditions to optimize yield and purity. The resulting compound exhibits unique physicochemical properties, such as enhanced solubility and stability compared to its parent compounds.

Biological Activity

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria, fungi, and some viruses. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Cellular Studies

In vitro studies have shown that this compound affects cellular processes. For instance, it has been observed to modulate cytokine production in immune cells, influencing inflammatory responses. The compound's interaction with cell membranes may also enhance the permeability of certain drugs, making it a potential candidate for drug delivery systems.

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver, where it is hydrolyzed into sucrose and benzoic acid. The latter is further metabolized via the following pathways:

  • Aerobic Pathway: Involves the conversion of benzoic acid to hippurate through conjugation with glycine.
  • Anaerobic Pathway: Utilizes gut microbiota to degrade benzoate into simpler compounds that can enter the citric acid cycle.

Case Studies

  • Antimicrobial Efficacy : A study conducted by McCartney et al. evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial counts at concentrations as low as 0.5 mM, demonstrating its potential as a preservative in food products .
  • Drug Delivery Systems : Research on the intestinal permeation ability of sucrose esters revealed that this compound could enhance drug absorption across intestinal barriers. In vitro tests using Caco-2 monolayers showed increased permeability for model drugs when co-administered with this compound .
  • Inflammatory Response Modulation : A clinical study investigated the effects of this compound on cytokine levels in patients with inflammatory bowel disease (IBD). The findings suggested that treatment with this compound led to a reduction in pro-inflammatory cytokines (TNF-α and IL-6), indicating its potential therapeutic role in managing IBD .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus
Drug DeliveryEnhanced permeability in Caco-2 monolayers
Cytokine ModulationReduced TNF-α and IL-6 levels in IBD patients

Q & A

Q. What are the established synthetic pathways for sucrose 6-benzoate, and how can researchers optimize yield and purity?

this compound is typically synthesized via regioselective acylation of sucrose. A common method involves using benzoic anhydride or benzoyl chloride in the presence of a catalyst (e.g., pyridine) under anhydrous conditions . Key considerations for optimization:

  • Regioselectivity : Use protective groups (e.g., trimethylsilyl) to shield hydroxyl groups at positions other than C-6 .
  • Purity : Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization (ethanol/water mixtures are effective) .
  • Yield : Optimize stoichiometry (1:1.2 molar ratio of sucrose to benzoylating agent) and reaction temperature (40–60°C) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regioselectivity by identifying the benzoate ester peak at δ ~7.4–8.1 ppm (aromatic protons) and a carbonyl carbon signal at ~165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+^+ at m/z 447.13) .
  • HPLC : Reverse-phase HPLC with UV detection (254 nm) quantifies purity; retention time comparison with standards is critical .

Q. How does this compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

  • Thermal Stability : Degrades above 80°C; store at 4°C in amber vials to prevent photodegradation .
  • Hydrolytic Stability : Susceptible to ester hydrolysis in aqueous solutions (pH < 3 or > 9). Use anhydrous solvents (e.g., DMSO) for stock solutions .
  • Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Intermediate Research Questions

Q. What are the primary research applications of this compound in carbohydrate chemistry and enzymology?

  • Enzyme Substrate : Used to study regioselectivity of acyltransferases (e.g., sucrose acyltransferase) in plant metabolic pathways .
  • Protecting Group Intermediate : Facilitates selective modification of sucrose for glycoconjugate synthesis .
  • Kinetic Studies : Monitor ester hydrolysis rates under enzymatic (lipases) or acidic conditions to model reaction mechanisms .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in ethanol vs. acetone) often arise from:

  • Crystallinity : Amorphous vs. crystalline forms alter solubility profiles. Characterize polymorphs via X-ray diffraction .
  • Impurities : Trace solvents (e.g., residual pyridine) affect measurements. Use Karl Fischer titration for water content analysis .
  • Temperature Dependence : Report solubility at standardized temperatures (25°C ± 0.5°C) with controlled agitation .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Nonlinear Regression : Fit data to Hill or logistic models to estimate EC50_{50} values .
  • ANOVA with Tukey’s Test : Compare toxicity across multiple concentrations or cell lines .
  • Meta-Analysis : Pool data from independent studies to assess reproducibility; use I2^2 statistic to quantify heterogeneity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict this compound’s reactivity in novel catalytic systems?

  • Density Functional Theory (DFT) : Calculate activation energies for ester hydrolysis or acylation reactions; validate with experimental kinetic data .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., lipases) to identify binding motifs and transition states .
  • Software Tools : Use Gaussian (DFT) or GROMACS (MD) with force fields (e.g., CHARMM) tailored for carbohydrates .

Q. What experimental designs are optimal for studying this compound’s role in modulating gut microbiota composition?

  • In Vitro Models : Use anaerobic batch cultures with fecal inocula; quantify short-chain fatty acids via GC-MS .
  • Omics Integration : Pair 16S rRNA sequencing (microbiota diversity) with metabolomics (LC-MS) to identify metabolite shifts .
  • Negative Controls : Include benzoate-free sucrose and non-substrate controls to isolate compound-specific effects .

Q. How can researchers address ethical and methodological challenges in human studies involving this compound?

  • Ethical Approval : Submit protocols to Institutional Review Boards (IRBs) with detailed risk-benefit analyses, especially for oral administration .
  • Blinding : Use double-blind designs for clinical trials to minimize bias .
  • Data Transparency : Share raw data (e.g., via Zenodo) and pre-register hypotheses on platforms like Open Science Framework .

Future Directions and Open Questions

  • Biodegradation Pathways : Explore microbial consortia capable of degrading this compound in environmental samples .
  • Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., fluorinated benzoates) to optimize bioactivity .
  • Interdisciplinary Collaboration : Integrate synthetic chemistry, systems biology, and data science for predictive modeling .

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